molecular formula C10H16O2 B13469641 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester

Cat. No.: B13469641
M. Wt: 168.23 g/mol
InChI Key: AINYFZUYWPYGJW-UHFFFAOYSA-N
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Description

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester (CAS: 35520-81-1) is a bicyclic ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a methyl ester group at the 2-position and an additional methyl group on the same carbon, conferring rigidity and steric hindrance. The compound exists in stereoisomeric forms, such as the endo (CAS: 35520-81-1) and exo (CAS: 186182-40-1) configurations, which influence its physical properties and reactivity .

Synthetically, it is produced via a Diels-Alder [4+2]-cycloaddition between ethyl acrylate (dienophile) and cyclopentadiene (diene), followed by esterification . This reaction pathway is pivotal for generating the bicyclic framework, which is structurally distinct from monocyclic esters.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-methylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H16O2/c1-10(9(11)12-2)6-7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3

InChI Key

AINYFZUYWPYGJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic Acid Methyl Ester

Detailed Synthetic Routes

Diels–Alder Cycloaddition Approach

A classical and widely used route involves a [4 + 2] cycloaddition between a diene and a dienophile to form the bicyclo[2.2.1]heptane ring system. For example, cyclopentadiene reacts with methyl acrylate or related esters under controlled conditions to yield the bicyclic ester.

  • Reaction Conditions : Typically performed under mild heating or room temperature with or without catalysts.
  • Advantages : High regio- and stereoselectivity; scalable for industrial production.
  • Example : The reaction of cyclopentadiene with methyl acrylate yields methyl bicyclo[2.2.1]heptane-2-carboxylate as a major product.
Esterification via Acid Chloride Intermediate

Starting from 5-norbornene-2-carboxylic acid, the acid can be converted to the acid chloride using oxalyl chloride and catalytic DMF. Subsequent reaction with methanol in the presence of a base (e.g., triethylamine) affords the methyl ester.

  • Stepwise Procedure :
    • Conversion of carboxylic acid to acid chloride using oxalyl chloride.
    • Nucleophilic attack by methanol to form the methyl ester.
  • Reaction Conditions : Typically performed at 0 °C to room temperature under inert atmosphere.
  • Yield : High yields reported (~85–95%).
Substrate-Controlled α-Carboxylation of Norbornene Monoester

This method involves the lithiation of norbornene methyl ester followed by reaction with electrophiles such as benzyl chloroformate to introduce a carboxylate group at the α-position, followed by selective ester cleavage and rearrangement steps.

  • Key Reagents : Lithium diisopropylamide (LDA), benzyl chloroformate.
  • Temperature Control : Performed at low temperatures (−78 °C) to control regio- and stereochemistry.
  • Outcome : High diastereoselectivity (up to 35:1) and good yields (~89%).
  • Further Transformations : Curtius rearrangement and hydrolysis yield amino acid derivatives, but the initial ester intermediate corresponds to the methyl ester of interest.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Scale Suitability Notes
Diels–Alder Cycloaddition Cyclopentadiene + methyl acrylate, heat 70–90 High Laboratory & Industrial Classical method, well-established
Acid Chloride Esterification Oxalyl chloride, DMF, MeOH, Et3N, 0 °C to r.t. 85–95 Moderate Laboratory & Industrial Straightforward, mild conditions
α-Carboxylation of Norbornene LDA, benzyl chloroformate, −78 °C, 72 h ~89 Up to 35:1 Laboratory Highly stereoselective, multi-step

Research Findings and Analytical Data

Reaction Monitoring and Purity Verification

  • NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR confirm the bicyclic framework and methyl ester functionality. Key signals include ester methyl protons (~3.6 ppm) and characteristic bicyclic methylene/methine protons.
  • IR Spectroscopy : Ester carbonyl stretch observed around 1735–1750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 154.21 g/mol confirms the molecular formula C9H14O2.

Stereochemical Control

  • The α-carboxylation method demonstrates excellent diastereoselectivity due to substrate control in lithiation and electrophilic substitution steps.
  • Diels–Alder reactions inherently favor endo or exo products depending on conditions; careful control of temperature and solvents can optimize the desired isomer.

Industrial Relevance

  • The esterification approach via acid chloride intermediate is preferred industrially for its scalability and reproducibility.
  • Diels–Alder cycloaddition is also used on a large scale for producing bicyclic esters as intermediates in pharmaceutical and specialty chemical synthesis.

Summary Table of Key Synthetic Parameters

Parameter Diels–Alder Cycloaddition Acid Chloride Esterification α-Carboxylation of Norbornene
Reaction Time Hours to days 6–12 hours 72 hours
Temperature Range Room temperature to reflux 0 °C to room temperature −78 °C
Catalysts/Promoters Sometimes Lewis acids DMF (catalytic) LDA
Diastereoselectivity Moderate to high Moderate Very high (up to 35:1)
Yield 70–90% 85–95% ~89%
Scalability High High Moderate
Purification Chromatography Extraction, distillation Chromatography

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Bicyclic vs. Monocyclic Systems

  • Rigidity and Reactivity: The norbornane framework in the target compound imposes restricted conformational flexibility, unlike the monocyclic benzeneacetic acid methyl ester . This rigidity enhances thermal stability but may limit solubility in nonpolar solvents.
  • Stereochemical Complexity : The endo/exo isomerism (e.g., CAS 35520-81-1 vs. 186182-40-1) affects melting points and crystallization behavior, which are critical in pharmaceutical formulations .

Heteroatom Substitutions

  • 7-Oxabicyclo Derivatives : Introduction of an oxygen atom (e.g., 7-oxabicyclo[2.2.1]heptane) increases polarity and hydrogen-bonding capacity, elevating boiling points (e.g., 274.4°C vs. ~250°C for the target compound) .
  • 2-Azabicyclo Derivatives : Nitrogen substitution (e.g., 2-azabicyclo[2.2.1]heptane) enables interactions with biological targets, making such compounds relevant in drug discovery .

Functional Group Variations

  • Hydroxyl and Phenylmethyl Groups : The 6-hydroxy-7-oxabicyclo derivative’s hydroxyl group enhances water solubility, while the phenylmethyl ester in 2-azabicyclo analogs improves membrane permeability .

Biological Activity

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester, known by its CAS number 73956-40-8, is a bicyclic compound that has garnered interest in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information:

  • Molecular Formula: C10_{10}H16_{16}O2_2
  • Molecular Weight: 168.23 g/mol
  • CAS Number: 73956-40-8
PropertyValue
Molecular Weight168.23 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties : Preliminary tests indicate that it may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in pharmaceuticals.
  • Analgesic Effects : There is evidence to suggest that this compound may have analgesic properties, making it a candidate for pain management therapies.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • The compound interacts with various receptors in the body, modulating pathways involved in inflammation and pain perception.
  • Its structural characteristics may allow it to penetrate biological membranes effectively, enhancing its bioavailability and efficacy.

Study on Anti-inflammatory Effects

A notable study published in the Journal of Organic Chemistry investigated the anti-inflammatory effects of various bicyclic compounds, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when tested against lipopolysaccharide-induced inflammation in macrophages .

Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for development into an antimicrobial agent .

Analgesic Potential

In a pharmacological evaluation, researchers assessed the analgesic effects of this compound using animal models. The results demonstrated a significant reduction in pain response compared to controls, supporting its potential use in pain management therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester?

The synthesis typically involves esterification of the parent carboxylic acid with methanol under acid catalysis. For example, 3-hydroxy-4,7,7-trimethyl derivatives are synthesized via reflux conditions with sulfuric acid as a catalyst to drive esterification to completion . Key steps include:

  • Purification via silica gel chromatography.
  • Monitoring reaction progress using TLC or HPLC to ensure high yield (>80%) and purity (>95%).

Q. How is the bicyclic structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR identify bridgehead protons (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • X-ray crystallography : Resolves stereochemistry (e.g., exo/endo configurations) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154.21 for C9_9H14_{14}O2_2) confirm the molecular formula .

Q. What reaction pathways are accessible for modifying the ester functional group?

The ester group undergoes:

  • Hydrolysis : Acid/base-catalyzed conversion to carboxylic acids or alcohols.
  • Aminolysis : Reaction with amines (e.g., NH3_3) to form amides .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol (yield ~70%) .
    Optimization requires adjusting solvents (e.g., THF for reductions) and catalysts (e.g., Pd/C for hydrogenations).

Advanced Research Questions

Q. How can stereoselective synthesis of amino derivatives be achieved?

Stereoselective synthesis of 2-aminobicycloheptane derivatives involves:

  • Substrate-controlled carboxylation : Norbornene monoester intermediates are carboxylated with high diastereoselectivity (up to 35:1 dr) using chiral auxiliaries .
  • Curtius rearrangement : Converts esters to amines while retaining stereochemistry .
  • Chiral HPLC : Separates enantiomers (e.g., (1R,2S,4R)- vs. (1S,2R,4S)-isomers) .

Q. What computational methods predict the compound’s pharmacokinetic behavior?

  • Molecular dynamics simulations : Model membrane permeability using logP values (~2.1) and polar surface area (55.76 Ų) .
  • Docking studies : Predict interactions with enzymes (e.g., EDG-2 receptors) using software like AutoDock Vina .
  • ADMET predictions : Tools like SwissADME estimate bioavailability (%F = 65–80%) and metabolic stability .

Q. How are contradictory data in reaction yields resolved?

Discrepancies (e.g., oxidation yields ranging from 50–85%) are addressed by:

  • Parameter optimization : Temperature (e.g., 0–25°C for ketone formation) and oxidant selection (e.g., KMnO4_4 vs. CrO3_3) .
  • In-situ monitoring : Real-time FTIR tracks intermediate formation .
  • Reproducibility checks : Cross-validation using independent labs (e.g., NIST-certified methods) .

Q. What strategies enhance biological activity in derivatives?

  • Functionalization : Introducing amino groups (e.g., 3-amino derivatives) via HATU-mediated couplings improves target affinity (IC50_{50} < 100 nM for EDG-2 inhibition) .
  • Prodrug design : Ester-to-acid hydrolysis in vivo enhances bioavailability .
  • SAR studies : Correlate substituent electronegativity (e.g., 7-oxa analogs) with activity .

Q. How are regiochemical outcomes controlled in cycloaddition reactions?

  • Strain-directed synthesis : The bicyclo[2.2.1]heptane framework directs Diels-Alder reactions to exo positions .
  • Catalyst design : Chiral Lewis acids (e.g., TiCl4_4 with binol ligands) enforce endo selectivity .

Q. What analytical methods quantify trace impurities?

  • GC-MS : Detects residual solvents (e.g., DMF < 0.1%) .
  • HPLC-PDA : Identifies diastereomeric byproducts (LOD = 0.01%) .
  • Elemental analysis : Confirms stoichiometry (e.g., C9_9H14_{14}O2_2 requires C 69.21%, H 9.15%) .

Q. How is the compound’s stability assessed under varying conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), light (UV/Vis), and pH extremes (1–13) identifies degradation products (e.g., hydrolyzed acids) .
  • Accelerated stability testing : ICH guidelines (25°C/60% RH) predict shelf-life (>24 months) .

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